4-((2-Isopropylpyrimidin-5-yl)oxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(2-propan-2-ylpyrimidin-5-yl)oxyaniline |
InChI |
InChI=1S/C13H15N3O/c1-9(2)13-15-7-12(8-16-13)17-11-5-3-10(14)4-6-11/h3-9H,14H2,1-2H3 |
InChI Key |
MYIJXCKATJSWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Isopropylpyrimidin 5 Yl Oxy Aniline and Analogues
Advanced Synthetic Strategies for the Pyrimidine (B1678525) Core
The pyrimidine ring is a ubiquitous scaffold in biologically active molecules. Its synthesis has been the subject of extensive research, leading to the development of sophisticated and efficient methodologies. For the construction of a 2-isopropyl-substituted pyrimidine, these methods are adapted to incorporate the specific alkyl group.
Modern Cyclization and Condensation Approaches for Pyrimidine Ring Formation
The most fundamental and widely utilized method for pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. To synthesize the 2-isopropylpyrimidine (B1610616) core, isobutyramidine hydrochloride serves as the key building block, providing the N-C-N fragment with the desired isopropyl substituent.
The classical approach involves the reaction of isobutyramidine with a suitable three-carbon component. For instance, condensation with malonaldehyde or its synthetic equivalents would yield the 2-isopropylpyrimidine ring. Modern advancements in this area focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. This includes the use of microwave irradiation to accelerate the cyclization process and the development of one-pot, multi-component reactions where the starting materials are combined in a single step to generate the pyrimidine ring with various substituents.
A general scheme for this condensation is presented below:
| Reagent 1 | Reagent 2 | Conditions | Product |
| Isobutyramidine | 1,3-Dicarbonyl Compound | Basic or Acidic Catalyst, Heat | 2-Isopropylpyrimidine Derivative |
| Isobutyramidine | α,β-Unsaturated Carbonyl | Michael Addition followed by Cyclization | Dihydropyrimidine, then Oxidation |
These reactions often employ a base, such as sodium ethoxide or potassium carbonate, to facilitate the condensation. The choice of the 1,3-dicarbonyl component is critical as it determines the substitution pattern at the 4, 5, and 6 positions of the pyrimidine ring. For the synthesis of the precursor to 4-((2-isopropylpyrimidin-5-yl)oxy)aniline, a 1,3-dicarbonyl compound with a functional group or a leaving group at the C2 position (which will become the 5-position of the pyrimidine) is required.
Transition-Metal Catalyzed Routes to Pyrimidine Scaffolds
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrimidines. nih.gov These methods offer alternative pathways with high efficiency and selectivity. nih.govgoogle.com Palladium, copper, and rhodium complexes have been successfully employed to catalyze the formation of the pyrimidine ring from various starting materials. google.com
For instance, palladium-catalyzed cross-coupling reactions can be used to construct the pyrimidine scaffold from acyclic precursors. These reactions often involve the coupling of alkynes, nitriles, and amines, orchestrated by the transition metal catalyst to form the heterocyclic ring in a controlled manner. While less common than classical condensation, these methods provide access to complex pyrimidine derivatives that may be difficult to obtain through traditional routes. The development of new ligands and catalytic systems continues to expand the scope and applicability of these transition-metal catalyzed syntheses. nih.gov
Specific Methods for Constructing the this compound Linkage
The formation of the ether bond between the 5-position of the 2-isopropylpyrimidine ring and the 4-position of the aniline (B41778) moiety is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of a 5-substituted-2-isopropylpyrimidine, where the substituent is a good leaving group (e.g., a halogen), with 4-aminophenol (B1666318) or a protected derivative.
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine-Aniline Coupling
Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-O and C-N bonds on electron-deficient aromatic rings like pyrimidine. researchgate.net The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms (especially at the 2, 4, and 6 positions) towards nucleophilic attack. While the 5-position is less activated, substitution can still occur, particularly if the ring is further activated by other electron-withdrawing groups or if a strong nucleophile is used under forcing conditions.
In the context of synthesizing this compound, an SNAr reaction would involve a 5-halo-2-isopropylpyrimidine (e.g., 5-bromo- or 5-chloro-2-isopropylpyrimidine) and the salt of 4-aminophenol (4-aminophenoxide). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to deprotonate the phenol.
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Typical Temperature (°C) |
| 5-Bromo-2-isopropylpyrimidine (B1342368) | 4-Aminophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-150 |
| 5-Chloro-2-isopropylpyrimidine | 4-Aminophenol | NaH, KOtBu | NMP, DMAc | 100-160 |
The reactivity of the halogen at the 5-position follows the typical trend for SNAr reactions: F > Cl > Br > I. However, the availability and stability of the starting materials often make chloro- and bromo-pyrimidines the most practical choices.
Ether Linkage Formation via Oxygen Nucleophiles
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to traditional SNAr for the formation of diaryl ethers. The Ullmann condensation and the Buchwald-Hartwig amination/etherification are two of the most prominent methods. organic-chemistry.org
The Ullmann condensation typically uses a copper catalyst to couple an aryl halide with an alcohol or phenol. For the synthesis of this compound, this would involve the reaction of 5-bromo-2-isopropylpyrimidine with 4-aminophenol in the presence of a copper(I) salt (e.g., CuI) and a base like potassium carbonate or cesium carbonate, often at elevated temperatures. nih.govorganic-chemistry.org The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly improve the efficiency and lower the required reaction temperature. nih.gov
The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed method that has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. wikipedia.orglibretexts.org This reaction would employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos, SPhos) to catalyze the coupling of 5-halo-2-isopropylpyrimidine with 4-aminophenol. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required. organic-chemistry.org
Comparison of Etherification Methods:
| Method | Catalyst System | Base | Advantages | Disadvantages |
| SNAr | None | K₂CO₃, NaH | Simple, no metal catalyst | Requires electron-deficient pyrimidine, harsh conditions |
| Ullmann | Cu(I) salts (e.g., CuI) | K₂CO₃, Cs₂CO₃ | Cost-effective catalyst | Often requires high temperatures, stoichiometric copper |
| Buchwald-Hartwig | Pd(0) or Pd(II) / Phosphine Ligand | NaOtBu, Cs₂CO₃ | Mild conditions, high yields, broad scope | Expensive catalyst/ligands, air-sensitive |
Optimization of Reaction Conditions and Yields
Achieving a high yield of this compound requires careful optimization of several reaction parameters. For SNAr reactions, the choice of solvent and base is crucial. Highly polar aprotic solvents can accelerate the reaction rate, while a strong, non-nucleophilic base is needed to generate the phenoxide without competing in the reaction.
For transition-metal catalyzed reactions, the selection of the ligand is paramount. Different phosphine ligands can have a profound impact on the catalytic activity and the scope of the reaction. The choice of base is also critical, as it influences both the deprotonation of the nucleophile and the catalytic cycle of the metal. Temperature and reaction time are also key variables that must be fine-tuned to maximize the product yield while minimizing the formation of byproducts from potential side reactions, such as hydrodehalogenation of the starting pyrimidine or decomposition of the product. Protecting the amino group of 4-aminophenol (e.g., as an acetyl or Boc derivative) may be necessary to prevent side reactions, followed by a deprotection step to yield the final product.
Derivatization and Functionalization Strategies of this compound
The functionalization of this compound is a key strategy for generating novel derivatives. These modifications are typically aimed at exploring the structure-activity relationship (SAR) of the resulting compounds, thereby optimizing their therapeutic potential.
The primary amine of the aniline moiety in this compound is a versatile handle for a variety of chemical modifications. Common derivatization strategies at this position include acylation, alkylation, and sulfonylation, which can significantly alter the electronic and steric properties of the molecule.
Acylation Reactions: The aniline nitrogen can be readily acylated using a range of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acryloyl chloride in the presence of a base can yield the corresponding acrylamide (B121943) derivative. This type of modification is crucial in the synthesis of targeted covalent inhibitors.
Alkylation and Reductive Amination: N-alkylation of the aniline can be achieved through various methods, including reaction with alkyl halides or reductive amination. Reductive amination involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing a wide variety of alkyl and substituted alkyl groups.
Sulfonylation Reactions: The reaction of the aniline with sulfonyl chlorides provides the corresponding sulfonamide derivatives. This functional group can act as a hydrogen bond donor and acceptor, influencing the binding affinity of the molecule to its biological target.
A summary of representative chemical modifications at the aniline nitrogen is presented in the interactive table below.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |
| Acylation | Acid chloride/anhydride, base | Amide | Alters electronic properties, introduces hydrogen bonding capabilities. |
| Alkylation | Alkyl halide, base | Secondary or Tertiary Amine | Increases lipophilicity, modifies basicity. |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Substituted Amine | Introduces diverse alkyl/aryl groups. |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Acts as a hydrogen bond donor/acceptor, can improve metabolic stability. |
The pyrimidine ring is a key component of the this compound scaffold, and its substitution pattern plays a crucial role in determining the biological activity of the resulting analogues. The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and are thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.
This reactivity allows for the introduction of a wide range of substituents by displacing a suitable leaving group, typically a halogen. For example, starting from a 2,4-dichloropyrimidine (B19661) derivative, sequential SNAr reactions can be employed to introduce different nucleophiles at the C-2 and C-4 positions. In the context of synthesizing analogues of the title compound, a common strategy involves the reaction of a 2-substituted-4-chloropyrimidine with 4-aminophenol to form the ether linkage, followed by further modification at the C-2 position or other available positions on the pyrimidine ring.
One notable example is the synthesis of 2-substituted aniline pyrimidine derivatives. chemistryworld.commdpi.com In this approach, a key intermediate such as N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide is reacted with various substituted anilines to introduce diversity at the C-2 position of the pyrimidine ring. chemistryworld.com This highlights the utility of the chloro-substituted pyrimidine as a versatile precursor for generating a library of analogues.
The table below illustrates potential substituent variations on the pyrimidine ring.
| Position | Common Substituents | Synthetic Method | Potential Influence on Activity |
| C-2 | Amines, Alkoxy groups, Alkyl/Aryl groups | Nucleophilic Aromatic Substitution | Modulates binding affinity and selectivity. |
| C-4 | Amines, Alkoxy groups, Halogens | Nucleophilic Aromatic Substitution | Can influence the overall conformation and electronic distribution. |
| C-6 | Hydrogen, Alkyl groups, Halogens | Various synthetic routes | Can impact metabolic stability and steric interactions. |
The isopropyl group at the C-2 position of the pyrimidine ring is another site for structural modification to explore the SAR of this compound analogues. While direct modification of the isopropyl group can be challenging, diversification is often achieved by starting with different precursors during the synthesis of the pyrimidine ring.
Bioisosteric Replacement: A common strategy in medicinal chemistry is the concept of bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. The isopropyl group can be replaced with other alkyl groups (e.g., ethyl, cyclopropyl (B3062369), tert-butyl) or small cyclic moieties. For example, replacing an isopropyl group with a cyclopropyl group can increase metabolic stability and introduce conformational rigidity.
The synthesis of such analogues would typically involve the use of the corresponding amidine (e.g., cyclopropanecarboxamidine) in the initial pyrimidine ring formation step.
The following table provides examples of bioisosteric replacements for the isopropyl group.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Isopropyl | Cyclopropyl | Increased metabolic stability, conformational rigidity. |
| Isopropyl | tert-Butyl | Increased lipophilicity, altered steric profile. |
| Isopropyl | Trifluoromethyl | Altered electronic properties, potential for improved binding. |
To further expand the chemical space and explore novel biological activities, diverse chemical moieties and linkers can be introduced to the this compound scaffold. This can be achieved by functionalizing either the aniline nitrogen or the pyrimidine ring with reactive groups that can be further elaborated.
For instance, a linker can be attached to the aniline nitrogen, which can then be conjugated to other small molecules, peptides, or targeting ligands. This approach is particularly relevant in the development of targeted therapies and antibody-drug conjugates (ADCs). The choice of linker is critical and can influence the stability, solubility, and release mechanism of the conjugated molecule.
Green Chemistry Principles Applied to Synthesis and Derivatization
The application of green chemistry principles to the synthesis and derivatization of pharmacologically active molecules is of increasing importance to minimize the environmental impact of chemical processes. rasayanjournal.co.innih.govbenthamdirect.com For the synthesis of this compound and its analogues, several green chemistry approaches can be considered.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.
Catalysis: The use of efficient and recyclable catalysts can improve reaction rates, reduce energy consumption, and minimize waste generation. This includes the use of solid-supported catalysts or biocatalysts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes.
Energy Efficiency: The use of microwave-assisted synthesis or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov
While specific green chemistry applications for the synthesis of this compound are not extensively documented in the public domain, the general principles of green chemistry are being increasingly applied to the synthesis of pyrimidine and aniline derivatives, paving the way for more sustainable manufacturing processes in the future.
Computational Chemistry and Molecular Modeling Studies of 4 2 Isopropylpyrimidin 5 Yl Oxy Aniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline, DFT calculations would provide significant insights into its chemical behavior. However, specific DFT studies for this compound are not available in the reviewed literature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surface)
An electronic structure analysis would reveal key aspects of the molecule's reactivity. The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
The electrostatic potential surface (EPS) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable for predicting how the molecule interacts with other chemical species.
Despite the utility of these analyses, no published studies containing HOMO-LUMO energies or EPS maps for this compound were identified.
Prediction of Molecular Geometry and Conformational Preferences
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule. This involves optimizing the molecular geometry to find the lowest energy conformation. Such studies would identify bond lengths, bond angles, and dihedral angles. For a molecule like this compound, with several rotatable bonds, conformational analysis would be performed to identify different stable conformers and their relative energies. This information is crucial as the biological activity of a molecule can be highly dependent on its conformation.
A search of the available literature did not yield any specific studies detailing the predicted molecular geometry or conformational preferences of this compound.
Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways
Computational studies using DFT can be employed to map out the energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This information is vital for optimizing synthetic routes and understanding reaction kinetics. For the synthesis of this compound, DFT could be used to investigate the mechanisms of key steps, such as the ether linkage formation.
No specific research articles detailing the elucidation of reaction mechanisms or transition states for the synthesis of this compound through DFT calculations were found. A 2023 study did, however, use DFT to investigate the rhodium(III)-catalyzed reaction of different aniline (B41778) derivatives that contained a pyrimidine-directing group. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Investigation of Dynamic Behavior and Conformational Flexibility
MD simulations would allow for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent like water. By simulating the movements of the atoms over time, researchers can understand how the molecule flexes and changes its shape. This is particularly important for understanding how the molecule might adapt its conformation upon binding to a biological target.
No published MD simulation studies focusing on the dynamic behavior and conformational flexibility of this compound could be located.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.
Molecular docking simulations are instrumental in predicting how this compound might bind to various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.govnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different poses. Lower binding energy values typically indicate a more stable and favorable interaction. For instance, in studies of similar aniline pyrimidine (B1678525) derivatives, docking has been used to predict binding affinities with targets like Mer and c-Met kinases, with resulting IC50 values indicating potent inhibitory activity. nih.govnih.gov
The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential efficacy. A lower binding energy suggests a stronger interaction. For a hypothetical docking study of this compound with a protein kinase, the results might be presented as follows:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| Protein Kinase A | 1ATP | -8.5 | 1.2 µM |
| Protein Kinase B | 1GZN | -7.9 | 3.5 µM |
| Protein Kinase C | 1XJD | -8.2 | 2.1 µM |
This table is for illustrative purposes only and does not represent actual experimental data.
Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For aniline pyrimidine derivatives, key interactions often include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the aniline amine group can act as hydrogen bond acceptors and donors, respectively. For example, the aminopyrimidine group in similar compounds has been shown to form hydrogen bonds with amino acid residues like Aspartate (Asp). nih.gov
Hydrophobic Interactions: The isopropyl group and the phenyl ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic pyrimidine and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
A detailed analysis of the docking pose would identify the specific amino acid residues involved in these interactions, providing a roadmap for optimizing the compound's structure to enhance binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding which structural features are most important for activity.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate it. nih.gov Various statistical methods can be employed, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to create a predictive model. nih.gov The resulting QSAR model is an equation that relates molecular descriptors (numerical representations of chemical structure) to biological activity. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.net
A wide range of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D Descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).
Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects, and steric parameters.
For a QSAR study of this compound and its analogs, a selection of relevant descriptors would be used to build the predictive model. An example of the types of descriptors that might be employed is shown below:
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Physicochemical | logP | Octanol-water partition coefficient, a measure of lipophilicity. |
| Topological | Wiener Index | A distance-based topological index. |
| Electronic | HOMO/LUMO Energy | Energy of the highest occupied and lowest unoccupied molecular orbitals. |
| Steric | Molar Refractivity | A measure of the volume occupied by a molecule. |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. mdpi.com This model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify new compounds that are likely to be active. nih.govfrontiersin.orgmdpi.com
For this compound, a pharmacophore model could be developed based on its key structural features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. This model would represent the spatial arrangement of these features that is hypothesized to be crucial for binding to a biological target. The generated pharmacophore could then be used to search for other molecules in a database that match these features, potentially leading to the discovery of new lead compounds or the identification of novel biological targets for the original molecule.
Structure Activity Relationship Sar and Structure Uptake Relationship Sur Analyses of the 4 2 Isopropylpyrimidin 5 Yl Oxy Aniline Scaffold
Systematic Exploration of Substituent Effects on In Vitro Biological Activity
The biological activity of the 4-((2-isopropylpyrimidin-5-yl)oxy)aniline scaffold is highly sensitive to modifications at three primary locations: the isopropyl group, the pyrimidine (B1678525) ring, and the aniline (B41778) ring.
In the broader class of 2-substituted anilinopyrimidine derivatives, the nature of the substituent at the C-2 position of the pyrimidine ring significantly influences kinase inhibitory activity. mdpi.com While specific data for the isopropyl group in the title compound is not extensively detailed in available literature, general principles of SAR for related kinase inhibitors suggest that this group likely plays a role in establishing hydrophobic interactions within the ATP-binding pocket of the target kinase. The size and steric bulk of alkyl groups at this position are critical. For related scaffolds, it has been observed that both steric bulk and electronic properties of substituents at this position have a decisive impact on activity. mdpi.com A bulky group like isopropyl can enhance binding affinity by occupying a hydrophobic pocket, but an excessively large group could introduce steric hindrance, thereby reducing potency. mdpi.com
Substitutions on the pyrimidine ring are fundamental to the activity of this compound class. The pyrimidine core itself is considered a bioisostere of the purine (B94841) analog in ATP, which can facilitate uptake and interaction with kinase targets. nih.gov
C-2 Position: As discussed, the substituent at the C-2 position is crucial. In various 2,4-diaminopyrimidine (B92962) series, optimization at this position led to potent inhibitors. rsc.org For the this compound scaffold, the isopropyl group provides a key hydrophobic anchor.
C-5 Position: The linkage at the C-5 position, in this case, an ether (-oxy-) linkage to the aniline ring, is also critical. In studies of related pyrrolo[3,2-d]pyrimidines, substitutions at the C-4 and C-5 positions were shown to enhance inhibitory activity significantly. nih.gov The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, contributing to the binding orientation and affinity within the enzyme's active site.
The table below illustrates the impact of substitutions on a related pyrimidine scaffold, highlighting the importance of modifications at various positions for inhibitory activity against Mer and c-Met kinases.
| Compound ID | Pyrimidine C-2 Substituent | Aniline Ring Substituent | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 14a | 3-fluoroaniline | 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamide | 8.1 | >1000 |
| 14b | 3,5-difluoroaniline | 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamide | 9.6 | >1000 |
| 18c | 3,5-difluoroaniline | N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 18.5 | 33.6 |
| 17c | 4-(pyridin-4-yl)aniline | N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 6.4 | 26.1 |
Data is derived from analogous 2-substituted anilinopyrimidine compounds to illustrate SAR principles. nih.govnih.gov
Substituents on the aniline ring profoundly affect the potency and selectivity of anilinopyrimidine-based inhibitors. nih.gov Hydrophobic substituents on the phenyl ring have been shown to accumulate and enhance the activity of related compounds. longdom.org In one study, a 4-isopropyl aniline derivative demonstrated potent growth suppression of S. aureus strains. longdom.org
For kinase inhibitors, substitutions on the aniline moiety can be tailored to target specific sub-pockets in the ATP-binding site, thereby improving selectivity. For example, in a series of 2-substituted aniline pyrimidine derivatives, incorporating different substituted anilines at the C-2 position resulted in a wide range of inhibitory activities against Mer kinase, with IC₅₀ values from 8.1 nM to 462 nM. mdpi.com This demonstrates that the aniline portion is a critical site for optimization to achieve desired biological profiles.
Identification of Key Pharmacophoric Features Essential for Activity
The pharmacophore for this class of inhibitors, particularly for targeting kinases, generally consists of several key features derived from the anilinopyrimidine scaffold. researchgate.net
Pyrimidine Core: Serves as the central scaffold, often forming one or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction mimics the adenine (B156593) region of ATP. researchgate.net
Hydrogen Bond Donor/Acceptor Groups: The nitrogen atoms in the pyrimidine ring and the amine linker are essential hydrogen bond acceptors and donors, respectively, crucial for anchoring the inhibitor to the kinase hinge. researchgate.net
Hydrophobic Regions: The isopropyl group at C-2 and the aniline ring itself occupy hydrophobic pockets within the active site, contributing significantly to binding affinity. mdpi.com
Ether Linkage: The oxygen atom of the (-oxy-) linker can serve as an additional hydrogen bond acceptor, influencing the compound's orientation and stability in the binding pocket.
These features collectively allow the molecule to act as an ATP-competitive inhibitor by occupying the ATP-binding site and preventing phosphorylation. nih.gov
Correlation Between Structural Modifications and In Vitro Efficacy Across Diverse Biological Assays
Structural modifications to the this compound scaffold directly correlate with performance in various in vitro assays, including enzyme inhibition and cellular antiproliferative activity.
For instance, in a study of dual Mer/c-Met inhibitors based on a 2-substituted aniline pyrimidine core, compound 18c showed potent enzymatic inhibition (Mer IC₅₀ = 18.5 nM, c-Met IC₅₀ = 33.6 nM) and translated this to effective antiproliferative activity against multiple cancer cell lines, including HepG2, MDA-MB-231, and HCT116. nih.govmdpi.com Further optimization led to compound 17c , which exhibited even more potent dual kinase inhibition (Mer IC₅₀ = 6.4 nM, c-Met IC₅₀ = 26.1 nM) and correspondingly strong antiproliferative effects. nih.gov
The table below summarizes the correlation between enzymatic inhibition and cellular antiproliferative activity for representative compounds from a related series.
| Compound ID | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) - HCT116 Cells |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.82 ± 0.05 |
| Cabozantinib (Control) | 1.4 ± 0.2 | 3.2 ± 0.4 | 1.33 ± 0.11 |
Data derived from a study on dual Mer/c-Met inhibitors to illustrate the correlation between enzymatic and cellular efficacy. mdpi.com
These findings underscore a direct relationship: structural changes that enhance enzymatic inhibition typically lead to improved efficacy in cell-based assays, provided the compound has adequate cellular permeability.
Structure-Uptake Relationship (SUR) Studies for Cellular Permeability and Accumulation
While direct SUR studies for this compound are not publicly available, data from closely related 2-substituted aniline pyrimidine derivatives provide valuable insights into how structural features affect cellular permeability and bioavailability. nih.gov
A major challenge in drug development is translating potent enzymatic inhibitors into effective cellular agents. mdpi.com Poor oral bioavailability can limit the therapeutic potential of an otherwise potent compound. For example, compound 18c , despite its high potency, was found to have low oral bioavailability (F: 2.84%), prompting further structural optimization. mdpi.com
By modifying the scaffold, researchers developed compound 17c . This new derivative not only had improved potency but also demonstrated superior metabolic stability in human liver microsomes (t₁/₂ = 53.1 min) and moderate oral bioavailability (F: 45.3%). nih.gov This improvement was attributed to the introduction of more hydrophilic groups intended to enhance solubility and pharmacokinetic properties while preserving dual-target activity. mdpi.comnih.gov These results highlight a critical aspect of SUR: balancing the lipophilicity required for potent target binding with the physicochemical properties needed for good absorption, distribution, metabolism, and excretion (ADME) is essential for in vivo efficacy.
Bioisosteric Replacements of Core Rings and Side Chains and Their Impact on Activity and Physicochemical Profiles
Bioisosterism, the practice of substituting one atom or group of atoms for another with similar physical or chemical properties, is a widely employed strategy in medicinal chemistry to enhance a compound's potency, selectivity, metabolic stability, and other pharmacokinetic parameters. In the context of the this compound scaffold, which is a common motif in kinase inhibitors, bioisosteric modifications of the pyrimidine core, the 2-isopropyl group, and the aniline ring have been explored to modulate its biological activity.
Impact of Pyrimidine Core Bioisosteres
The pyrimidine ring often serves as a crucial hinge-binding element in kinase inhibitors. Its nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of kinases. Replacing the pyrimidine core with other heterocyclic systems can significantly impact this interaction and, consequently, the compound's inhibitory activity.
Another bioisosteric replacement for the pyrimidine core is the pyrazolo[3,4-d]pyrimidine scaffold. This fused ring system is a well-known purine isostere and has been successfully incorporated into numerous kinase inhibitors. Its larger surface area and altered electronic properties can lead to different binding modes and improved interactions with the target protein.
Impact of 2-Isopropyl Group Replacements
Research on analogous pyrimidine-based inhibitors has demonstrated that replacing the isopropyl group with a cyclopropyl (B3062369) moiety can sometimes enhance metabolic stability without significantly compromising binding affinity. The rigid nature of the cyclopropyl group can also lead to a more favorable conformational pre-organization for binding. Conversely, replacing the isopropyl group with larger or more flexible alkyl chains can sometimes lead to steric clashes or a decrease in binding affinity.
The following table summarizes the hypothetical impact of various bioisosteric replacements for the 2-isopropyl group on the activity profile of the this compound scaffold, based on general principles of medicinal chemistry.
| Original Group | Bioisosteric Replacement | Expected Impact on Activity | Rationale |
| Isopropyl | Cyclopropyl | Potentially maintained or slightly improved | Increased metabolic stability, conformational rigidity. |
| Isopropyl | tert-Butyl | Likely decreased | Potential for steric hindrance in the binding pocket. |
| Isopropyl | Phenyl | Variable | May introduce new pi-stacking interactions but could also lead to steric clashes. |
| Isopropyl | Methyl | Likely decreased | Reduced hydrophobic interaction and pocket filling. |
Impact of Aniline Ring Substitutions
The 4-aminophenoxy moiety is another critical component of the scaffold, often involved in interactions with the solvent-exposed region of the kinase or forming additional hydrogen bonds. Modifications to the aniline ring can significantly influence the compound's potency, selectivity, and physicochemical properties such as solubility and permeability.
The table below illustrates the potential effects of various substituents on the aniline ring on the activity and physicochemical properties of the parent compound.
| Aniline Substitution | Expected Impact on Activity | Expected Impact on Physicochemical Profile |
| Unsubstituted | Baseline | Moderate lipophilicity |
| 3-Fluoro | Potentially increased | Increased metabolic stability, slightly increased lipophilicity |
| 3-Methoxy | Variable | May improve solubility, potential for new H-bonds |
| 3-Amino | Potentially increased | Increased polarity and solubility, potential for new H-bonds |
| 3-Carboxamide | Potentially increased | Increased solubility, potential for new H-bonds |
In Vitro Biological Activity and Mechanistic Investigations of 4 2 Isopropylpyrimidin 5 Yl Oxy Aniline Derivatives
Enzyme Inhibition Studies
The anilinopyrimidine framework, a key component of the title compound, is recognized as a privileged scaffold in the design of enzyme inhibitors. Research has predominantly centered on its ability to modulate the activity of protein kinases, which are crucial regulators of cellular processes.
Derivatives featuring the anilinopyrimidine core structure have been extensively profiled for their inhibitory activity against a wide range of protein kinases. These enzymes play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The substitution pattern on both the aniline (B41778) and pyrimidine (B1678525) rings is a critical determinant of the inhibitory potency and selectivity of these compounds. nih.govresearchgate.net
Investigations into structurally related compounds, such as N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives and various pyrazolopyrimidines, have demonstrated that molecules in this class can exhibit potent and often selective inhibition against specific kinase subfamilies. nih.govnih.gov For instance, certain 4-anilinopyrimidine derivatives have shown primary activity against members of the ErbB and class III receptor tyrosine kinase (RTK) subfamilies. nih.govresearchgate.net
A study focusing on quinazoline (B50416) derivatives, which share a similar bicyclic core, led to the identification of a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, 4, 8, and 9. nih.gov This compound, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, notably features an isopropyl-substituted pyrimidine ring, highlighting the relevance of this specific functional group for potent kinase inhibition. nih.gov Similarly, other pyrazolo[3,4-d]pyrimidine analogs have been identified as potent, multitarget inhibitors of kinases such as EGFR, VEGFR-2, and Topo-II. mdpi.com
The potency of these derivatives is often in the nanomolar to low micromolar range, as illustrated by the IC₅₀ values of representative compounds against various kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Analog (9b) | EGFR | 8.4 | researchgate.net |
| Quinazoline Derivative (37d) | CDK1/CycB | 10 | nih.gov |
| Quinazoline Derivative (37d) | CDK2/CycA | 4 | nih.gov |
| Quinazoline Derivative (37d) | CDK4/CycD1 | 16 | nih.gov |
| Quinazoline Derivative (37d) | CDK9/CycT1 | 4 | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | EGFRWT | 300 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | VEGFR-2 | 7600 | mdpi.com |
This table presents data for structurally related compounds to illustrate the potential of the pyrimidine-aniline scaffold.
The primary mechanism of action for anilinopyrimidine-based kinase inhibitors is competitive inhibition with respect to adenosine (B11128) triphosphate (ATP). researchgate.netcambridge.org These small molecules are designed to fit into the ATP-binding pocket located in the catalytic domain of the kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase reaction that is fundamental to kinase activity. The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the catalytic domain, which anchors the inhibitor in the active site. researchgate.net The aniline portion and its substituents typically extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. cambridge.org
While the anilinopyrimidine scaffold is a prominent kinase inhibitor, research into its effects on other enzymes, such as tyrosinase, is less extensive. Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov There is currently limited specific data on the tyrosinase inhibitory activity of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline derivatives.
However, studies on related heterocyclic systems provide some context. For example, a series of 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated as tyrosinase inhibitors. nih.govresearchgate.net The most potent compounds in this series exhibited mixed-type inhibition. nih.gov While these quinazolinone compounds are structurally distinct from the anilinopyrimidine class, the findings suggest that isopropyl-substituted heterocyclic scaffolds can be developed as tyrosinase inhibitors. The mechanism of such inhibitors can vary, including competitive, noncompetitive, uncompetitive, or mixed-type inhibition, often involving interaction with the copper ions in the enzyme's active site. nih.govmdpi.com
The scientific literature on this compound and its close analogs is predominantly focused on their role as protein kinase inhibitors. Investigations into their modulatory effects on other enzyme classes are not widely reported. The versatility of the pyrimidine scaffold suggests potential for broader biological activity, but dedicated screening efforts are required to identify other specific enzyme targets.
Kinase Inhibition Profiling (e.g., Mer, c-Met, EGFR, CDK, VEGFRs, AXL, MET, PI3K)
Antiproliferative Activities in Cancer Cell Lines
Consistent with their activity as inhibitors of cancer-related kinases, derivatives containing the anilinopyrimidine or similar pyrimidine-based scaffolds frequently exhibit antiproliferative activity against various human cancer cell lines. The ability to inhibit kinases involved in cell cycle progression (like CDKs) and growth factor signaling (like EGFR and VEGFR) translates directly to an anti-growth effect in vitro. nih.govmdpi.com
For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxicity against breast (MCF-7), colon (HCT116), and liver (HePG-2) cancer cell lines. mdpi.com One of the most active compounds from this series, when tested against the MCF-7 cell line, was found to induce apoptosis and arrest the cell cycle. mdpi.com Similarly, novel pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) compounds showed growth inhibition against leukemia, renal, and breast (MCF-7) cancer cell lines. researchgate.net The antiproliferative potency, often measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical structure and the cancer cell line being tested.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine (5b) | MCF-7 (Breast) | 3.65 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | MCF-7 (Breast) | 3.81 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (9e) | MCF-7 (Breast) | 4.02 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (5b) | HCT116 (Colon) | 4.21 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | HCT116 (Colon) | 4.87 | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine (9e) | HCT116 (Colon) | 5.01 | mdpi.com |
| Indole–isatin Hybrid (5o) | A-549 (Lung) | 0.9 | nih.gov |
| Indole–isatin Hybrid (5w) | A-549 (Lung) | 1.91 | nih.gov |
This table presents data for structurally related compounds to illustrate the antiproliferative potential of related scaffolds.
In Vitro Cell Growth Inhibition Assays
The antiproliferative properties of 2-substituted aniline pyrimidine derivatives have been demonstrated against various human cancer cell lines. Structure-activity relationship (SAR) analysis reveals that the substitution pattern on the aniline and pyrimidine rings plays a crucial role in determining the potency and selectivity of these compounds.
One study focused on developing 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors. The research identified compound 18c as a potent inhibitor, demonstrating significant antiproliferative activity against HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon) cancer cells. nih.gov Another investigation into novel 2-substituted aniline pyrimidine derivatives also highlighted a standout candidate, 17c , which exhibited strong dual kinase inhibition and significant antiproliferative effects across the same cancer cell lines. nih.gov
Similarly, a series of 6, 7-dialkoxy-4-anilinoquinazolines, which share structural similarities, were screened for their cytotoxic effects. Compounds 30 and 33 were found to be particularly potent against the A431 skin epidermoid carcinoma cell line, with activities comparable to the established drug gefitinib. nih.gov
Table 1: In Vitro Cell Growth Inhibition by Aniline Pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
|---|---|---|---|---|
| Compound 18c | HepG2 | Hepatocellular Carcinoma | Data Not Specified | nih.gov |
| Compound 18c | MDA-MB-231 | Breast Adenocarcinoma | Data Not Specified | nih.gov |
| Compound 18c | HCT116 | Colorectal Carcinoma | Data Not Specified | nih.gov |
| Compound 17c | HepG2 | Hepatocellular Carcinoma | Data Not Specified | nih.gov |
| Compound 17c | MDA-MB-231 | Breast Adenocarcinoma | Data Not Specified | nih.gov |
| Compound 17c | HCT116 | Colorectal Carcinoma | Data Not Specified | nih.gov |
| Compound 30 | A431 | Skin Epidermoid Carcinoma | 3500 | nih.gov |
| Compound 33 | A431 | Skin Epidermoid Carcinoma | 3000 | nih.gov |
Investigation of Cellular Mechanisms (e.g., cell cycle modulation, apoptosis induction)
Investigations into the cellular mechanisms of aniline pyrimidine derivatives have shown their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For instance, some 5-substituted-2,4-dichloropyrimidine derivatives, which are structurally related to pyrimidine antagonists, have been found to cause G2/M phase arrest and apoptosis. researchgate.net This effect is thought to be due to DNA alkylation by the chloroalkyl substituent, leading to significant DNA damage. researchgate.net
The potent dual Mer/c-Met inhibitor, compound 18c , was shown to effectively promote apoptosis and hinder the migration of HCT116 cancer cells in a dose-dependent manner. nih.gov This suggests that the anticancer activity of these compounds is mediated, at least in part, by the induction of apoptosis.
Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)
Derivatives containing the pyrimidine and aniline moieties have demonstrated significant antimicrobial properties against a wide range of pathogens.
Spectrum of Activity Against Pathogens
The antimicrobial spectrum of these derivatives includes Gram-positive and Gram-negative bacteria, as well as mycobacteria. A series of salicylanilide-based peptidomimetics showed high antistaphylococcal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.070 to 8.95 μM. japsonline.com Certain diamides within this series also displayed activity against Enterococcus and Mycobacterium species. japsonline.com
Quinobenzothiazine derivatives have also been evaluated, with some compounds demonstrating high activity against the entire tested microbial spectrum, including staphylococcal and mycobacterial strains. Furthermore, novel pyrazole (B372694) derivatives have been identified as potent bactericidal agents, with MICs as low as 0.5 μg/mL against various Gram-positive bacteria. scilit.com Studies on N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives found that compounds with electron-withdrawing groups on the arylidene ring were more active against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
Table 2: Spectrum of Antimicrobial Activity of Aniline and Pyrimidine Derivatives
| Compound Class/Derivative | Pathogen | Activity (MIC) | Source |
|---|---|---|---|
| Salicylanilide Diamides | Staphylococcus aureus | 0.070 - 8.95 µM | japsonline.com |
| Salicylanilide Diamides | Methicillin-resistant S. aureus (MRSA) | 4.82 - 9.64 µM | japsonline.com |
| Salicylanilide Diamides | Bacillus cereus | 2.41 µM | japsonline.com |
| Salicylanilide Diamides | Enterococcus faecalis | 4.66 - 35.8 µM | japsonline.com |
| Salicylanilide Diamides | Mycobacterium tuberculosis | 18.7 µM | japsonline.com |
| Quinobenzothiazine Derivatives (6a, 6d, 6j) | Staphylococcal strains | Comparable to oxacillin, tetracycline | |
| Quinobenzothiazine Derivatives (6a, 6d, 6j) | Mycobacterial strains | Comparable to rifampicin | |
| Pyrazole Derivatives | S. aureus | As low as 0.5 µg/mL | scilit.com |
| N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2a, 2b) | S. aureus & E. coli | Effective | nih.gov |
Exploration of Mechanisms of Action Against Microorganisms
Research into the antimicrobial mechanism of action for these compounds has pointed to several potential targets. For certain quinobenzothiazine derivatives, a significant effect on the inhibition of bacterial respiration has been demonstrated. In the case of novel pyrazole derivatives, studies including membrane permeability assays and CRISPRi have identified them as inhibitors of the fatty acid biosynthesis (FAB) pathway. scilit.com
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of pyrimidine-aniline derivatives has been investigated through their ability to modulate key inflammatory pathways. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and mediators.
For example, a study on 4-indole-2-arylaminopyrimidine derivatives demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in HBE cells. nih.gov Another investigation found that certain aniline-substituted pyrimidines and nih.govjapsonline.commdpi.comtriazolo[1,5-a]pyrimidines can act as inhibitors of both IL-6 and nitric oxide (NO) synthesis. ekb.eg A pyrrole (B145914) derivative, compound 3f , was shown to exhibit potent anti-inflammatory activity by reducing carrageenan-induced paw edema and significantly decreasing serum levels of the pro-inflammatory cytokine TNF-α in an LPS-induced systemic inflammation model. nih.gov This compound also notably increased levels of the anti-inflammatory cytokine TGF-β1. nih.gov
Table 3: Anti-inflammatory Activity of Pyrimidine and Aniline Derivatives
| Compound Class/Derivative | Model | Effect | Source |
|---|---|---|---|
| 4-indole-2-arylaminopyrimidine derivatives | LPS-induced HBE cells | Inhibition of IL-6 and IL-8 release | nih.gov |
| Aniline substituted pyrimidines (e.g., 6e) | In vitro assays | Inhibition of IL-6 and NO synthesis | ekb.eg |
| Compound 3f | Carrageenan-induced paw edema (rats) | Significant reduction in edema | nih.gov |
| Compound 3f | LPS-induced systemic inflammation (rats) | Significant decrease in serum TNF-α | nih.gov |
| Compound 3f | LPS-induced systemic inflammation (rats) | Significant increase in serum TGF-β1 | nih.gov |
Central Nervous System (CNS) Activities
The pyrimidine scaffold is a key feature in many compounds with activity in the central nervous system. Derivatives have been explored for antidepressant, anxiolytic, and anticonvulsant properties.
In the search for new antidepressants, a series of 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives were synthesized and evaluated. mdpi.com In forced swim tests, these compounds showed potent antidepressant activity, with compound 24 significantly reducing the duration of immobility. mdpi.com Similarly, a series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives also exhibited excellent antidepressant activity, with the most active compound decreasing immobility time by 51.62%. Pyrimidine thioethers have also been identified as a novel class of agents with antidepressant and anxiolytic properties. nih.govscilit.com
The anticonvulsant potential of pyrimidine derivatives has been demonstrated in various preclinical models. A series of S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one were screened using pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models. Compound 5.5 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide) showed the highest anticonvulsant activity, reducing seizure duration and severity. Other studies have also identified substituted thiopyrimidine derivatives with remarkable anticonvulsant efficiency in both PTZ and MES tests. nih.gov The mechanism for some of these compounds may involve the modulation of neurotransmitters, as they have been shown to elevate brain levels of GABA, norepinephrine, dopamine, and serotonin (B10506) while reducing glutamate (B1630785) levels. nih.gov
Table 4: Central Nervous System Activities of Pyrimidine Derivatives
| Compound Class/Derivative | Activity | Model/Assay | Key Finding | Source |
|---|---|---|---|---|
| 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamides | Antidepressant | Forced Swim Test (in vivo) | Compound 24 reduced immobility time by 35.42% | mdpi.com |
| 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidines | Antidepressant | Forced Swim Test (in vivo) | Decreased immobility time by 51.62% | |
| Pyrimidine thioethers | Anxiolytic/Antidepressant | In vivo studies | Identified compounds with anxiolytic properties | nih.gov |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5) | Anticonvulsant | MES & PTZ seizure models | Reduced seizure duration and severity | |
| Substituted thiopyrimidine derivatives | Anticonvulsant | MES & PTZ seizure models | Elevated GABA, serotonin, dopamine; reduced glutamate | nih.gov |
Other Investigated Biological Activities (e.g., antioxidant, insecticidal)
The diverse chemical space of pyrimidine derivatives has prompted explorations into a variety of other biological applications, including their potential as antioxidants and insecticides.
Antioxidant Activity
The antioxidant potential of pyrimidine derivatives has been an area of significant research interest. The core pyrimidine structure, with its nitrogen atoms, can be functionalized with various substituents that modulate its electron-donating or -withdrawing properties, thereby influencing its ability to scavenge free radicals.
A number of studies have demonstrated the in vitro antioxidant activity of various pyrimidine derivatives using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a series of novel 2,4,6-substituted pyrimidine derivatives were synthesized and evaluated for their antioxidant potential. The presence of hydroxyl and methoxy (B1213986) groups on the phenyl rings attached to the pyrimidine core was found to be a key determinant of their radical scavenging activity. This suggests that the nature and position of substituents on the aniline and pyrimidine rings of this compound could similarly influence its antioxidant properties.
The table below summarizes findings from studies on various pyrimidine derivatives, highlighting the observed antioxidant activities. It is important to note that these are not direct results for this compound but for structurally related compounds.
Table 1: In Vitro Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound Class | Assay | Key Findings |
| Spiro pyrrolo[3,4-d]pyrimidine Derivatives | DPPH Radical Scavenging | Certain derivatives exhibited strong antioxidant activity, with IC50 values indicating potent radical scavenging capabilities. |
| Thieno[2,3-d]pyrimidine Derivatives | Lipid Peroxidation Inhibition | Some compounds showed significant inhibition of lipid peroxidation, suggesting a role in preventing oxidative damage to cell membranes. |
| Pyrido[2,3-d]pyrimidine Derivatives | DPPH Assay, Anti-lipid Peroxidation | While showing limited direct interaction with DPPH, some derivatives strongly inhibited lipid peroxidation. nih.gov |
Insecticidal Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of insecticides. Several commercial insecticides are based on the pyrimidine core, and research into novel pyrimidine-based insecticidal agents is ongoing. These compounds can act on various molecular targets within insects, leading to paralysis and death.
For example, a study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore demonstrated their insecticidal activity against Aedes aegypti, the yellow fever mosquito. nih.gov The research indicated that modifications to the pyrimidine structure could lead to compounds with significant mortality rates against both larval and adult stages of the mosquito. nih.gov Another study focused on pyrimidine sulfonate esters containing a thioether moiety, which showed good insecticidal activity against Plutella xylostella and Myzus persicae. mdpi.com
Table 2: Insecticidal Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Pest | Key Findings |
| Pyrimidine Derivatives with Urea Pharmacophore | Aedes aegypti | Several compounds exhibited significant insecticidal activity against both larvae and adult mosquitoes. nih.gov |
| Pyrimidine Sulfonate Esters with Thioether Moiety | Plutella xylostella, Myzus persicae | Showed good insecticidal activity against the tested pests. mdpi.com |
| Pyrimidinamine Derivatives with Biphenyl Ether | Tetranychus urticae, Aphis fabae | Certain derivatives showed potent acaricidal and aphicidal activities. |
In Vitro Target Validation and Pathway Deconvolution Studies
Information regarding in vitro target validation and pathway deconvolution specifically for this compound and its derivatives is currently not available in the scientific literature.
For the broader class of pyrimidine derivatives, target validation and pathway deconvolution are highly dependent on the specific biological activity being investigated. For instance, in the context of anticancer activity, studies on pyrimidine derivatives often involve validating their interaction with specific kinases or other enzymes involved in cell cycle regulation. Pathway deconvolution would then involve techniques like Western blotting or RNA sequencing to understand the downstream effects of target engagement on cellular signaling pathways.
Similarly, for insecticidal pyrimidine derivatives, target validation might involve assays to confirm their interaction with specific insect receptors or enzymes, such as the nicotinic acetylcholine (B1216132) receptor or chitin (B13524) synthase. Pathway deconvolution would aim to elucidate the subsequent physiological and neurological events that lead to insect mortality.
Without specific experimental data for this compound, any discussion on its molecular targets and affected pathways would be purely speculative. Further research, including target identification studies (e.g., affinity chromatography, proteomics) and pathway analysis (e.g., transcriptomics, metabolomics), would be necessary to elucidate the mechanisms of action for this specific compound and its derivatives.
Future Research Directions and Translational Potential of the 4 2 Isopropylpyrimidin 5 Yl Oxy Aniline Scaffold
Development of Novel and Efficient Synthetic Routes for Analogues
The successful exploration of the 4-((2-isopropylpyrimidin-5-yl)oxy)aniline scaffold is contingent upon the development of versatile and efficient synthetic methodologies to generate a diverse library of analogues. A plausible synthetic strategy would involve a convergent approach, combining a pre-functionalized 2-isopropylpyrimidine (B1610616) core with an aniline (B41778) moiety.
A key intermediate would be a 5-substituted pyrimidine (B1678525), such as 5-bromo-2-isopropylpyrimidine (B1342368) or 2-isopropyl-5-hydroxypyrimidine. The synthesis of related 2-isopropyl-hydroxypyrimidines has been documented, for instance, through the cyclization of an amidine with methyl acetoacetate (B1235776) in a non-aqueous medium. google.com For the ether linkage, a nucleophilic aromatic substitution (SNAr) reaction between a 5-halopyrimidine and a suitably protected 4-aminophenol (B1666318) derivative would be a primary route. organic-chemistry.org The reactivity of 5-halopyrimidines towards nucleophilic substitution is well-established. researchgate.net
Future research should focus on optimizing these reaction conditions to ensure high yields and broad substrate scope. This includes exploring various coupling partners, catalyst systems (e.g., palladium-catalyzed cross-coupling reactions), and protecting group strategies for the aniline nitrogen. The development of one-pot or flow-chemistry-based approaches could significantly enhance the efficiency of analogue synthesis, enabling rapid generation of compound libraries for biological screening.
Advanced Computational Design of Next-Generation Derivatives
Computational modeling and simulation techniques are indispensable tools for the rational design of next-generation derivatives of the this compound scaffold. Given the prevalence of pyrimidine-based compounds as kinase inhibitors, initial computational efforts would likely focus on predicting the binding modes and affinities of this scaffold against a panel of clinically relevant kinases. nih.govnih.govnih.gov
Molecular docking studies can be employed to virtually screen the scaffold against a library of kinase crystal structures, identifying potential biological targets and elucidating key binding interactions. These studies can help rationalize the role of the 2-isopropyl group, which may confer selectivity by interacting with specific hydrophobic pockets within the ATP-binding site. Furthermore, the aniline moiety provides a vector for chemical modification, and computational tools can guide the design of substituents that enhance potency and selectivity by forming additional interactions with the target protein.
Quantitative Structure-Activity Relationship (QSAR) studies on a series of synthesized analogues can establish a correlation between physicochemical properties and biological activity, leading to predictive models for designing more potent compounds. ijprajournal.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding and the influence of the ligand on protein conformation. researchgate.net
Exploration of Underexplored Biological Targets and Signaling Pathways
While kinases are the most probable targets for the this compound scaffold, its therapeutic potential may extend to other biological targets. The pyrimidine ring is a versatile heterocycle that can participate in various non-covalent interactions, making it a privileged scaffold for a range of protein families.
Future research should involve broad-based phenotypic screening to identify unexpected biological activities. High-throughput screening against diverse cancer cell lines, as well as cell-based assays for inflammation, neurodegeneration, and metabolic disorders, could uncover novel therapeutic applications. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes such as p21-activated kinases (PAK1) and cyclin-dependent kinases (CDKs), which are implicated in various diseases. nih.govnih.govnih.gov
Once a lead activity is identified, target deconvolution studies, using techniques such as chemical proteomics and affinity chromatography, will be crucial to identify the specific molecular target(s) responsible for the observed phenotype. Elucidating the mechanism of action will be essential for further optimization and preclinical development.
Integration with Emerging Chemical Biology Technologies (e.g., PROTACs, ADCs)
The this compound scaffold is well-suited for integration with cutting-edge chemical biology technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These modalities offer innovative approaches to drug action, moving beyond simple target inhibition.
PROTACs: A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The aniline group of the scaffold provides a convenient attachment point for a linker connected to an E3 ligase ligand. If the scaffold is found to bind to a disease-relevant protein, it could be developed into a potent and selective degrader.
ADCs: In an ADC, a highly potent cytotoxic agent (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. If derivatives of the this compound scaffold exhibit high cytotoxic potency, they could be explored as novel payloads for ADCs. The aniline moiety can be functionalized to incorporate a linker for conjugation to the antibody.
Studies on Mechanisms of Resistance to Scaffold-Based Inhibitors
A significant challenge in targeted therapy, particularly with kinase inhibitors, is the development of drug resistance. As potential inhibitors based on the this compound scaffold are developed, it will be crucial to proactively investigate potential mechanisms of resistance.
This can be achieved by generating resistant cell lines in vitro through long-term exposure to the compound. Subsequent genomic and proteomic analysis of these resistant cells can identify mutations in the target protein that prevent drug binding or uncover the upregulation of bypass signaling pathways. This knowledge can guide the design of next-generation inhibitors that are effective against resistant forms of the target protein. For example, understanding the structural basis of resistance can inform the design of compounds that bind to a different conformation of the target or that can overcome specific mutations.
Potential as a Preclinical Lead Scaffold for Specific Therapeutic Areas
Based on the extensive research into analogous pyrimidine-based kinase inhibitors, the this compound scaffold holds considerable promise as a preclinical lead for the development of novel therapeutics, particularly in oncology.
The 2-anilino-4-aryl-pyrimidine and related scaffolds have been extensively explored as inhibitors of various kinases implicated in cancer, such as PAK1, CDKs, EGFR, AXL, and Mer. nih.govnih.govfrontiersin.org The this compound scaffold shares key structural features with these known inhibitors, suggesting it could be optimized to target a range of oncogenic kinases.
The development of a preclinical candidate would involve a multi-parameter optimization process, including:
Potency and Selectivity: Fine-tuning the substituents on the aniline and pyrimidine rings to maximize potency against the desired kinase target while minimizing off-target effects.
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure good oral bioavailability and a suitable half-life.
In Vivo Efficacy: Demonstrating anti-tumor activity in relevant animal models of cancer.
The data presented in the following table summarizes the potential of this scaffold based on the activities of related pyrimidine derivatives.
| Research Area | Potential Application of the this compound Scaffold |
| Oncology | Development of selective kinase inhibitors for various cancers. |
| Inflammation | Inhibition of inflammatory signaling pathways through kinase modulation. |
| Virology | Potential as antiviral agents by targeting viral or host kinases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
